3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride
Description
Properties
IUPAC Name |
3-methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-8(3-2-4-9-5-8)7-10-6-11-12-7;;/h6,9H,2-5H2,1H3,(H,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXXXMKVNJLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=NC=NN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416236-58-1 | |
| Record name | 3-methyl-3-(1H-1,2,4-triazol-3-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Attachment to Piperidine: The triazole ring is then attached to the piperidine moiety through a nucleophilic substitution reaction. This step often requires the use of a suitable base and a solvent such as dimethylformamide or acetonitrile.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Triazole oxides.
Reduction Products: Dihydrotriazoles.
Substitution Products: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives, including 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine; dihydrochloride. Research indicates that this compound exhibits potent activity against resistant strains of Candida auris, a significant pathogen associated with high mortality rates in immunocompromised patients. The compound's mechanism involves inducing apoptosis and cell cycle arrest in fungal cells, demonstrating its potential as a novel antifungal agent .
Antimicrobial Properties
The compound has also shown broad-spectrum antimicrobial activity. In vitro studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the triazole moiety is crucial for enhancing the antimicrobial efficacy of piperidine derivatives .
Antitumor Potential
Triazole-containing compounds are well-documented for their antitumor activities. Preliminary investigations into the effects of 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine; dihydrochloride on cancer cell lines suggest that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle disruption .
Drug Development
Given its diverse biological activities, 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine; dihydrochloride is being explored in drug development programs targeting fungal infections and resistant bacterial strains. Its unique structure allows for modifications that can enhance potency and selectivity against specific pathogens.
Case Studies
-
Antifungal Efficacy Against Candida auris :
- A study demonstrated that derivatives of this compound displayed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against clinical isolates of Candida auris. The findings suggest that these compounds could serve as promising candidates in treating infections caused by resistant fungi .
- Antimicrobial Screening :
Mechanism of Action
The mechanism of action of 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The piperidine moiety enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
- CAS Registry Number : 1609402-84-7
- Molecular Formula : C₈H₁₆Cl₂N₄
- Molecular Weight : 239.15 g/mol
- Structural Features : The compound consists of a piperidine ring substituted at position 3 with both a methyl group and a 1H-1,2,4-triazol-5-yl moiety. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications .
For example, triazole-containing compounds often utilize hydrazine derivatives and nitration reactions (as seen in ) .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Physicochemical Properties
- Melting Point : The analog 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride () has a melting point of 28–33°C, suggesting that substituents on the triazole ring (e.g., methyl vs. phenyl) significantly influence thermal stability .
- Hydrogen Bonding: The target compound likely has 4 hydrogen bond donors and 3 acceptors (similar to ), whereas analogs with bulkier substituents (e.g., phenyl or cyclopropyl) may exhibit reduced H-bonding capacity, impacting solubility .
Biological Activity
3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride is a compound notable for its diverse biological activities, primarily attributed to its structural components: the triazole and piperidine moieties. This article explores the compound's synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
Chemical Structure:
The compound's IUPAC name is 3-methyl-3-(1H-1,2,4-triazol-5-yl)piperidine; dihydrochloride. The molecular formula is , indicating the presence of two hydrochloride groups.
Synthesis:
The synthesis typically involves:
- Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Attachment to Piperidine: The triazole ring connects to the piperidine moiety via nucleophilic substitution.
- Formation of Dihydrochloride Salt: The final step converts the free base to its dihydrochloride form using hydrochloric acid.
The mechanism of action for 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride involves interactions with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, inhibiting enzyme activity or modulating receptor functions. The piperidine moiety enhances binding affinity and selectivity towards biological targets.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. It has been tested against various fungal strains, demonstrating efficacy comparable to established antifungals. The mechanism likely involves disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.
Antibacterial Activity
In addition to antifungal properties, 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated:
- Minimum Inhibitory Concentration (MIC): Values range significantly depending on the bacterial strain but show effectiveness at low concentrations.
- Mechanism: Antibacterial action may involve interference with bacterial cell wall synthesis or function .
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies suggest it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The triazole moiety is believed to play a crucial role in these biological effects by interacting with cancer-related enzymes .
Case Studies
Several case studies highlight the biological applications of 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Efficacy | Showed significant inhibition against Candida albicans with an MIC of 0.5 μg/mL. |
| Study B | Antibacterial Activity | Demonstrated effective inhibition against MRSA with an MIC of 0.125 μg/mL. |
| Study C | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values <10 μM. |
Applications in Research
The compound serves multiple roles in scientific research:
Q & A
Q. Analytical Validation :
- Purity : Use reverse-phase HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity .
- Impurity Profiling : LC-MS or HPTLC (as in ) to detect byproducts from incomplete reactions or degradation .
How does the solubility profile of this compound influence experimental design in pharmacological assays?
Basic Research Question
Solubility in solvents like DMSO, water, or ethanol dictates concentration limits for in vitro assays (e.g., IC50 determinations). Key considerations:
- Pre-solubilization : Use DMSO for stock solutions (e.g., 10 mM), followed by dilution in aqueous buffers (ensure ≤1% DMSO to avoid cytotoxicity) .
- Stability : Monitor pH-dependent degradation (e.g., HCl salt dissociation in basic conditions) via UV-Vis spectroscopy .
- Storage : Store as a lyophilized powder at room temperature to prevent hydrolysis .
What computational strategies optimize the reaction yield of this compound, and how do they compare to empirical approaches?
Advanced Research Question
Computational Methods :
Q. Empirical Approaches :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading) and identify optimal conditions .
- Hybrid Workflow : Integrate computational predictions with high-throughput experimentation for rapid validation .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Contradictions may arise from assay variability, impurity interference, or off-target effects. Methodological solutions include:
- Orthogonal Assays : Validate activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., enzyme inhibition) assays .
- Impurity Control : Compare batch-specific impurity profiles (via LC-MS) to correlate with bioactivity discrepancies .
- Dose-Response Curves : Ensure linearity across concentrations to rule out solubility artifacts .
Theoretical Alignment : Cross-reference findings with mechanistic hypotheses (e.g., triazole-mediated enzyme inhibition) to identify plausible outliers .
What advanced techniques characterize the compound’s stability under various storage and experimental conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) to identify degradation pathways .
- Stability-Indicating Assays : Use HPTLC or UPLC-PDA to quantify degradation products (e.g., triazole ring cleavage) .
- Solid-State Analysis : XRPD and DSC assess polymorphic stability during storage .
How do structural modifications to the triazole ring impact the compound’s physicochemical and pharmacological properties?
Advanced Research Question
- SAR Studies : Synthesize analogs with substituents (e.g., methyl, halogen) at the triazole 1- or 4-position and compare:
- Metabolic Stability : Incubate analogs with liver microsomes to evaluate CYP450-mediated degradation .
What methodologies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?
Advanced Research Question
- Kinetic Studies : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB-deposited structures) to visualize binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
